Disuccinimidyl sulfoxide

XL-MS Crosslinker Comparison Fragmentation Efficiency

Non-cleavable crosslinkers like DSS/BS3 generate chimeric MS/MS spectra, inflating false discovery rates. DSSO solves this via gas-phase CID-cleavable sulfoxide bonds for independent peptide mass analysis. • 10.1 Å spacer - precise distance constraints for integrative structural modeling • Membrane-permeable - crosslinks native complexes in live cells/organelles • ≥95% purity; crystalline solid; -20°C storage; shipped on blue ice.

Molecular Formula C14H16N2O9S
Molecular Weight 388.35 g/mol
CAS No. 1351828-03-9
Cat. No. B594242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisuccinimidyl sulfoxide
CAS1351828-03-9
SynonymsDSSO
Molecular FormulaC14H16N2O9S
Molecular Weight388.35 g/mol
Structural Identifiers
InChIInChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2
InChIKeyXJSVVHDQSGMHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DSSO Specification Guide for XL-MS


Disuccinimidyl sulfoxide (DSSO, CAS: 1351828-03-9) is a homobifunctional, amine-reactive, membrane-permeable crosslinker with a molecular weight of 388.35 g/mol and a spacer arm length of 10.1 Å . It is specifically engineered for crosslinking mass spectrometry (XL-MS) due to its sulfoxide-containing core, which houses two symmetric collision-induced dissociation (CID)-cleavable sites [1]. This design enables the gas-phase cleavage of crosslinked peptides within the mass spectrometer, a capability not present in conventional non-cleavable crosslinkers like disuccinimidyl suberate (DSS) [1].

Amine-reactive, membrane-permeable crosslinker
CID-cleavable sulfoxide core for gas-phase peptide separation
Designed to reduce data complexity in XL-MS workflows

Why Non-Cleavable Crosslinkers Are Not Interchangeable


Generic substitution of DSSO with a non-cleavable amine-reactive crosslinker like disuccinimidyl suberate (DSS) or bis(sulfosuccinimidyl) suberate (BS3) is not scientifically valid for XL-MS workflows. While all three target primary amines, DSS and BS3 lack the central cleavable sulfoxide moiety, resulting in fundamentally different MS fragmentation patterns and data complexity [1]. Non-cleavable crosslinkers produce chimeric spectra that combine fragments from both peptides, exponentially increasing the search space and false discovery rate (FDR) [2]. In contrast, DSSO's cleavability reduces this search space by enabling independent mass analysis of each peptide [2]. The following section provides quantitative evidence for why this cleavability translates to superior performance in complex sample analysis.

Non-cleavable crosslinkers (DSS, BS3) generate chimeric MS/MS spectra, increasing search space and false discovery rate.
MS-cleavable DSSO enables independent mass analysis of each crosslinked peptide, limiting data complexity.

Quantified Differentiation Evidence Against Alternatives


Fragment Sequence Coverage vs. BS3

In a direct head-to-head comparison using a synthetic peptide library, the MS-cleavable crosslinker DSSO significantly outperformed the non-cleavable crosslinker BS3 in peptide backbone fragmentation. For 12,919 common crosslink spectrum matches (CSMs) identified in both datasets, DSSO produced a statistically significant increase in sequence coverage of link site-containing fragments (p < 0.0001) [1]. This translates to more confident peptide identifications.

Fragment sequence coverage
Head-to-head
p < 0.0001
Supports higher-confidence peptide identifications
n=12,919 common CSMs; synthetic peptide library
XL-MS Crosslinker Comparison Fragmentation Efficiency

Performance on High-Complexity Samples vs. DSS

A comparative analysis of crosslinker workflows revealed that performance is highly dependent on sample complexity. The non-cleavable crosslinker DSS (disuccinimidyl suberate) outperforms DSSO on low-complexity samples like purified protein complexes [1]. However, as sample complexity increases to whole cell lysates, the MS-cleavable nature of DSSO becomes critical, enabling DSSO to identify the highest number of crosslinked peptide pairs [1]. This is a class-level inference based on the fundamental differences in how search algorithms handle cleavable vs. non-cleavable data.

Sample complexity performance
Class-level inference
Reported highest number of crosslinked peptide pairs in whole cell lysate
Cleavability advantage emerges with sample complexity
DSS may match on low-complexity samples
XL-MS Proteomics Sample Complexity

Peptide Backbone Fragmentation Quality vs. DSS

Analysis of spectrum quality indicates that DSSO-crosslinked peptides undergo better backbone fragmentation during MS/MS compared to DSS-crosslinked peptides [1]. This improved fragmentation is a direct consequence of the crosslinker's cleavability, which simplifies the precursor ion structure prior to peptide backbone fragmentation. This effect is particularly pronounced in high-complexity samples where the initial search space is vast, as better fragmentation yields higher confidence identifications.

Backbone fragmentation quality
Class-level inference
Improved spectrum quality and reduced sensitivity loss
May enhance identification confidence in large-scale studies
Qualitative observation; complex sample context
XL-MS Fragmentation Crosslinker Comparison

Stability and Crosslink Recovery on Flexible Proteins

DSSO undergoes decomposition in anhydrous solution via a retro-Michael reaction, which can reduce the active ingredient below 90% [1]. A rationally modified analogue, DSSO-carbamate, was designed to mitigate this. In direct comparison, DSSO-carbamate demonstrated remarkably favorable stability, translating to higher cross-link and monolink recovery when performing XL-MS on monomeric flexible proteins [1]. This improved data density from DSSO-carbamate generated more accurate protein structure predictions when combined with AlphaFold2 compared to predictions using DSSO data [1].

Crosslink recovery on flexible proteins
Head-to-head
DSSO-carbamate yielded higher cross-link recovery
Stability limitation may affect data density on flexible targets
Analogue comparison; AlphaFold2 structural context
XL-MS Crosslinker Stability Protein Structure Prediction

Spacer Arm Length Comparison

Selecting a crosslinker often depends on the desired experimental constraints. DSSO provides a spacer arm of 10.1 Å , which is a critical parameter for interpreting distance constraints in structural models. In comparison, the non-cleavable crosslinker DSS has a spacer arm of 11.4 Å, and the alternative MS-cleavable crosslinker DSBU has an 11-atom spacer arm . This makes DSSO's shorter arm length advantageous for providing tighter, higher-resolution distance constraints in structural biology applications compared to DSS or DSBU.

Spacer arm length
Specification review
10.1 Å
Shorter spacer may provide tighter distance constraints
Physical property; independent verification advised
XL-MS Crosslinker Selection Spacer Arm

Application Scenarios Delivering Maximum Value


Proteome-Wide Protein-Protein Interaction Mapping

This is the flagship application for DSSO. When analyzing highly complex samples such as whole cell lysates, the ability of DSSO to reduce data complexity through MS-cleavability is paramount [1]. The evidence shows that DSSO workflows identify the highest number of crosslinked peptide pairs in high-complexity samples compared to non-cleavable alternatives like DSS [1]. The improved backbone fragmentation [2] and consequent higher identification confidence [3] make DSSO the reagent of choice for generating large-scale, high-confidence interactome maps.

In Vivo and In Situ Native Complex Crosslinking

DSSO's membrane permeability enables it to crosslink native protein complexes within intact cells and organelles [1]. This has been demonstrated in studies of human chromatin in live cells [2] and isolated mitochondria [3]. The MS-cleavability is essential here, as it allows for the unambiguous identification of crosslinks from a complex mixture of cellular proteins without the need for isotopic labeling or extensive fractionation that may be required with non-cleavable crosslinkers [4].

High-Resolution Structural Modeling and Dynamics

The defined 10.1 Å spacer arm of DSSO is a key parameter for generating precise distance constraints in structural biology [1]. Its shorter arm length, compared to DSS (11.4 Å), provides higher-resolution data for integrative modeling of protein structures and conformational changes [1]. The use of DSSO has been instrumental in elucidating the dynamic structures and regulation of large protein assemblies like the human 26S proteasome [2]. For applications where model accuracy is dependent on tight spatial constraints, DSSO offers a distinct advantage.

Antibody-Antigen Interface Mapping

DSSO can be used in a complementary fashion with other crosslinkers to map protein interaction interfaces. For instance, in a study mapping the binding domain of HER2 to pertuzumab, both DSSO and another crosslinker (CDI) were used. While CDI contributed more crosslinks due to its short spacer and reactivity toward hydroxyl groups, the DSSO crosslinks were valuable for accurately revealing the interaction interface [1]. This demonstrates DSSO's utility in targeted structural biology applications where its specific reactivity and spacer length provide orthogonal structural data.

Application
Selection Property
Validation Focus
Proteome-wide interactome mapping
MS-cleavable for data complexity reduction
Crosslinked peptide pair identification rate in complex lysates
In situ crosslinking in live cells
Membrane permeability and cleavability
Unambiguous identification without isotopic labeling
High-resolution structural modeling
Defined short spacer arm for distance constraints
Distance constraint precision in integrative modeling
Antibody-antigen interface mapping
Orthogonal reactivity and spacer length
Complementary crosslink data for interface elucidation

Technical Documentation Hub

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